N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methylbenzamide
Description
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methylbenzamide is a synthetic small molecule characterized by a benzodioxol moiety, a phenylpiperazine group, and a 3-methylbenzamide substituent. Its structure combines aromatic and heterocyclic components, which are common in pharmacologically active compounds targeting neurological or metabolic pathways. The benzodioxol group (1,3-benzodioxole) is known for its electron-rich aromatic system, often enhancing binding interactions with enzymes or receptors . The 3-methylbenzamide group contributes hydrophobicity and steric effects, which may influence pharmacokinetic properties such as metabolic stability and membrane permeability.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O3/c1-20-6-5-7-22(16-20)27(31)28-18-24(21-10-11-25-26(17-21)33-19-32-25)30-14-12-29(13-15-30)23-8-3-2-4-9-23/h2-11,16-17,24H,12-15,18-19H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMDKTISOJPFOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methylbenzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Synthesis of the Phenylpiperazine Intermediate: The phenylpiperazine moiety can be prepared by reacting piperazine with bromobenzene in the presence of a base such as potassium carbonate.
Coupling Reaction: The benzodioxole and phenylpiperazine intermediates are coupled using a suitable linker, often involving a nucleophilic substitution reaction.
Amidation: The final step involves the formation of the amide bond between the coupled intermediate and 3-methylbenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The amide group can be reduced to an amine under strong reducing conditions.
Substitution: The phenylpiperazine moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Quinone derivatives of the benzodioxole ring.
Reduction: Amine derivatives of the original amide compound.
Substitution: Various substituted phenylpiperazine derivatives depending on the electrophile used.
Scientific Research Applications
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methylbenzamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with serotonin receptors, potentially modulating neurotransmitter activity. The benzodioxole ring may also contribute to its biological activity by interacting with other cellular pathways.
Comparison with Similar Compounds
(a) N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]butanamide (G856-4202)
- Molecular Formula : C₂₃H₂₉N₃O₃
- Molecular Weight : 395.5 g/mol
- Key Difference : Replaces the 3-methylbenzamide group with a linear butanamide chain.
(b) N-{2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-3-methylbutanamide (G856-4233)
- Molecular Formula : C₂₅H₃₃N₃O₄
- Molecular Weight : 439.55 g/mol
- Key Difference : Incorporates a 4-methoxyphenyl group on the piperazine ring and a branched 3-methylbutanamide.
- Implications : The methoxy group may enhance electron-donating effects, improving receptor binding affinity, while the branched amide could alter metabolic stability .
Analogues with Alternative Linker Groups
(a) N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide (BB39792)
- Molecular Formula : C₂₆H₂₈N₄O₅
- Molecular Weight : 476.52 g/mol
- Key Difference : Uses an ethanediamide linker and a furan substituent instead of benzamide.
(b) N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]cyclohexanecarboxamide (BE67237)
- Molecular Formula : C₂₃H₃₁N₃O₂
- Molecular Weight : 381.51 g/mol
- Key Difference : Substitutes benzodioxol with furan and employs a cyclohexanecarboxamide group.
Analogues with Functional Group Variations
(a) N-(4-aminophenyl)-3-methylbenzamide
(b) Alda-1 (N-(1,3-Benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide)
- Molecular Formula: C₁₅H₁₁Cl₂NO₃
- Molecular Weight : 324.16 g/mol
- Key Difference : Retains the benzodioxol group but replaces phenylpiperazine with a dichlorobenzamide.
- Implications: Known as an aldehyde dehydrogenase activator, highlighting the benzodioxol group’s role in enzyme modulation .
Research Implications
- Target Compound : The 3-methylbenzamide group likely enhances binding to hydrophobic pockets in receptors, while the phenylpiperazine moiety may confer affinity for serotonin/dopamine receptors. Its benzodioxol group could modulate metabolic stability .
- Competitive Advantages : Compared to analogs like G856-4202, the target’s aromatic benzamide may reduce off-target effects. Against BB39792, its lack of a polar ethanediamide linker may improve CNS penetration .
Biological Activity
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methylbenzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Formula : C22H26N2O3
- Molecular Weight : 366.46 g/mol
- IUPAC Name : this compound
This structure features a benzodioxole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Research indicates that this compound exhibits several biological activities through various mechanisms:
- Serotonin Receptor Modulation : The compound interacts with serotonin receptors, particularly the 5-HT receptor family, influencing neurotransmitter release and potentially affecting mood and anxiety disorders.
- Antioxidant Activity : Studies have shown that this compound possesses antioxidant properties, which may help in reducing oxidative stress in cells, thus protecting against cellular damage.
- Anti-inflammatory Effects : The benzodioxole structure contributes to anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators.
In vitro Studies
In vitro studies have demonstrated the following effects of the compound:
| Effect | Observation | Reference |
|---|---|---|
| Cell Viability | Increased cell viability in neuronal cell lines | |
| Cytokine Production | Reduced levels of TNF-alpha and IL-6 | |
| Apoptosis | Induction of apoptosis in cancer cell lines |
In vivo Studies
In vivo studies have provided insights into the pharmacological effects of this compound:
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Depression Treatment : A study involving a rodent model indicated that administration of this compound led to significant improvements in depressive behaviors, suggesting its potential as an antidepressant agent.
- Cancer Therapy : Research has shown that this compound can inhibit the proliferation of various cancer cell lines, indicating its potential utility in cancer treatment protocols.
- Neuroprotection : Observations from neuroprotective assays suggest that the compound may protect neuronal cells from apoptosis induced by oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
